molecular formula C18H22N2O2S B11355153 3-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

3-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11355153
M. Wt: 330.4 g/mol
InChI Key: GPMHSIARKDMHHL-UHFFFAOYSA-N
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Description

3-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a tetrahydrobenzothiazole moiety and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the butoxy group and the benzamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzothiazole ring.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of functional groups on the benzamide or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophilic or electrophilic reagents, depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzamide or benzothiazole rings.

Scientific Research Applications

3-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The butoxy group may enhance the compound’s solubility and bioavailability, while the benzamide core can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the butoxy group, which can influence its chemical properties and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C18H22N2O2S/c1-2-3-11-22-14-8-6-7-13(12-14)17(21)20-18-19-15-9-4-5-10-16(15)23-18/h6-8,12H,2-5,9-11H2,1H3,(H,19,20,21)

InChI Key

GPMHSIARKDMHHL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

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